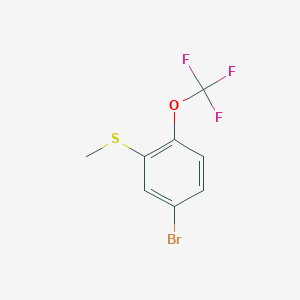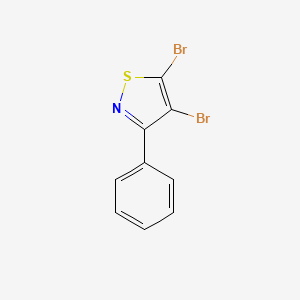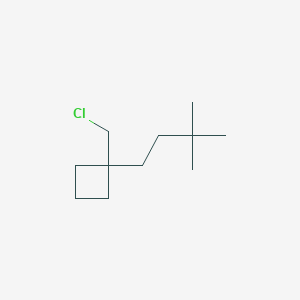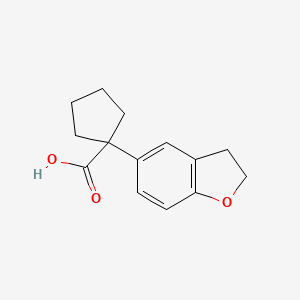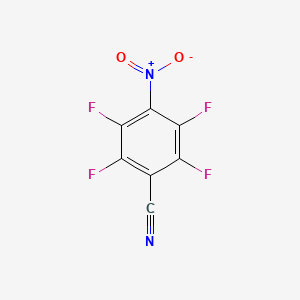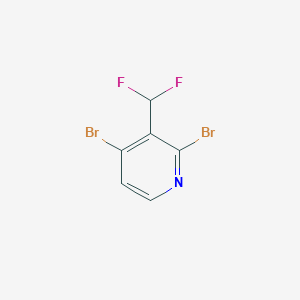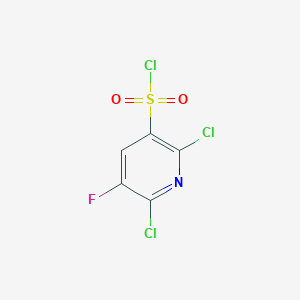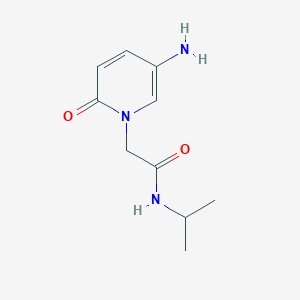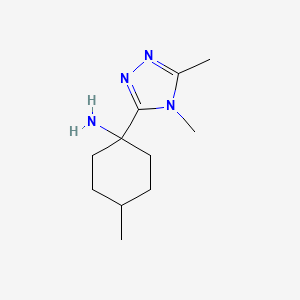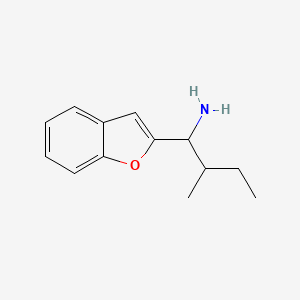
1-(Benzofuran-2-yl)-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzofuran-2-yl)-2-methylbutan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
The synthesis of 1-(Benzofuran-2-yl)-2-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with appropriate alkylating agents under controlled conditions. For example, benzofuran can be reacted with 2-methylbutan-1-amine in the presence of a suitable catalyst to yield the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Benzofuran-2-yl)-2-methylbutan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding benzofuran carboxylic acids, while reduction may produce benzofuran alcohols .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains . In medicine, benzofuran derivatives, including 1-(Benzofuran-2-yl)-2-methylbutan-1-amine, are being explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Wirkmechanismus
The mechanism of action of 1-(Benzofuran-2-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes . In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
1-(Benzofuran-2-yl)-2-methylbutan-1-amine can be compared with other benzofuran derivatives, such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid . These compounds share similar structural features but may differ in their specific biological activities and applications. For instance, amiodarone is widely used as an antiarrhythmic agent, while bergapten is known for its phototoxic properties . The uniqueness of this compound lies in its specific combination of structural features and biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-9,13H,3,14H2,1-2H3 |
InChI-Schlüssel |
LLTWDYZNKXWXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C1=CC2=CC=CC=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
